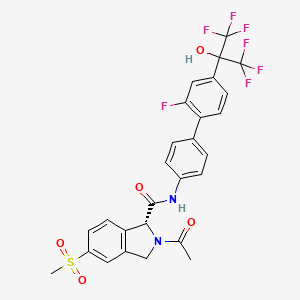
ROR|At inverse agonist 26
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ROR|At inverse agonist 26: is a synthetic compound designed to modulate the activity of retinoic acid receptor-related orphan receptors (RORs). These receptors are ligand-dependent transcription factors involved in various biological processes, including circadian rhythm, metabolism, inflammation, and immune response . This compound specifically targets the RORγt isoform, which plays a crucial role in the differentiation of T helper 17 (Th17) cells and the production of interleukin 17 (IL-17), a pro-inflammatory cytokine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of ROR|At inverse agonist 26 involves a multi-step process. One of the key steps includes a reductive alkylation sequence between indole and benzaldehyde intermediates . The indole precursor can be alkylated at different positions to provide access to various isomeric chemical series. The benzaldehyde fragment is prepared from inexpensive 2,4-dichlorobenzoic acid through a two-step process .
Industrial Production Methods: : Industrial production of this compound typically involves large-scale synthesis using chromatography-free methods to support pre-clinical research activities . This approach ensures the compound’s availability for extensive biological testing and potential therapeutic applications.
Análisis De Reacciones Químicas
Types of Reactions: : ROR|At inverse agonist 26 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the compound’s functional groups, leading to different analogs.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as alkyl halides and nucleophiles are employed in substitution reactions.
Major Products: : The major products formed from these reactions include various analogs and derivatives of this compound, each with potentially different biological activities .
Aplicaciones Científicas De Investigación
Chemistry: : ROR|At inverse agonist 26 is used in chemical research to study the structure-activity relationships of RORγt inverse agonists. It helps in understanding the molecular interactions and binding affinities of these compounds .
Biology: : In biological research, this compound is employed to investigate the role of RORγt in the differentiation of Th17 cells and the production of IL-17. It is also used to study the effects of RORγt modulation on immune response and inflammation .
Medicine: : The compound has potential therapeutic applications in treating autoimmune and inflammatory diseases. By inhibiting the activity of RORγt, this compound can reduce the production of pro-inflammatory cytokines and ameliorate disease symptoms .
Industry: : In the pharmaceutical industry, this compound is used in drug development programs targeting RORγt. It serves as a lead compound for designing new therapeutics with improved efficacy and safety profiles .
Mecanismo De Acción
ROR|At inverse agonist 26 exerts its effects by binding to the ligand-binding domain of RORγt. This binding induces a conformational change in the receptor, leading to the repression of its transcriptional activity . The compound stabilizes the inactive form of RORγt, preventing it from recruiting coactivators and initiating gene transcription . This results in the downregulation of IL-17 production and a reduction in inflammation .
Comparación Con Compuestos Similares
Similar Compounds
SR0987: A synthetic RORγt agonist that increases IL-17 production.
A-9758: An inverse agonist with high selectivity for RORγt, used in pre-clinical research.
SR2211: Another RORγt inverse agonist with potential therapeutic applications.
Uniqueness: : ROR|At inverse agonist 26 is unique due to its specific binding affinity and selectivity for RORγt. It has been shown to effectively reduce IL-17 production and ameliorate symptoms in experimental models of autoimmune diseases . Its distinct chemical structure and mechanism of action make it a valuable tool in both research and therapeutic contexts .
Propiedades
Fórmula molecular |
C27H21F7N2O5S |
|---|---|
Peso molecular |
618.5 g/mol |
Nombre IUPAC |
(1R)-2-acetyl-N-[4-[2-fluoro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]-5-methylsulfonyl-1,3-dihydroisoindole-1-carboxamide |
InChI |
InChI=1S/C27H21F7N2O5S/c1-14(37)36-13-16-11-19(42(2,40)41)8-10-21(16)23(36)24(38)35-18-6-3-15(4-7-18)20-9-5-17(12-22(20)28)25(39,26(29,30)31)27(32,33)34/h3-12,23,39H,13H2,1-2H3,(H,35,38)/t23-/m1/s1 |
Clave InChI |
WVNQGZGUMWTZCN-HSZRJFAPSA-N |
SMILES isomérico |
CC(=O)N1CC2=C([C@@H]1C(=O)NC3=CC=C(C=C3)C4=C(C=C(C=C4)C(C(F)(F)F)(C(F)(F)F)O)F)C=CC(=C2)S(=O)(=O)C |
SMILES canónico |
CC(=O)N1CC2=C(C1C(=O)NC3=CC=C(C=C3)C4=C(C=C(C=C4)C(C(F)(F)F)(C(F)(F)F)O)F)C=CC(=C2)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


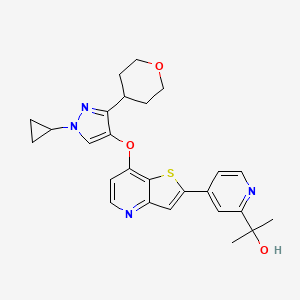

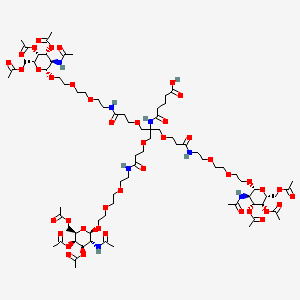

![7-{[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]oxy}-6-methoxychromen-2-one](/img/structure/B12424909.png)
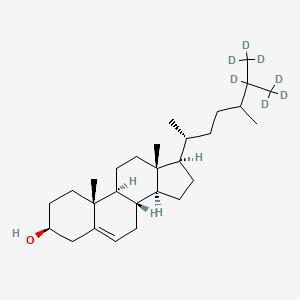
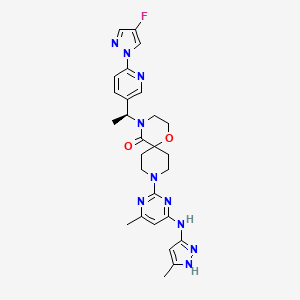
![2-N-propan-2-yl-4-N-[2-(trifluoromethyl)pyridin-4-yl]-6-[6-(trifluoromethyl)pyridin-2-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B12424925.png)
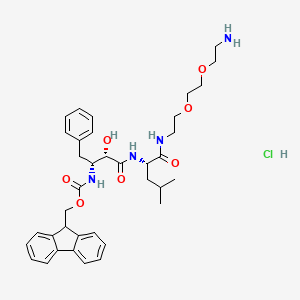
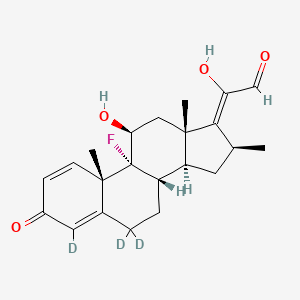

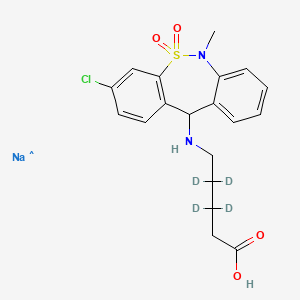

![methyl 2-[(1S,3S,7S,12R,16R,18S)-8-(furan-3-yl)-1,3-dihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate](/img/structure/B12424983.png)
